(3-Methyl-butyl)-thiourea

Overview

Description

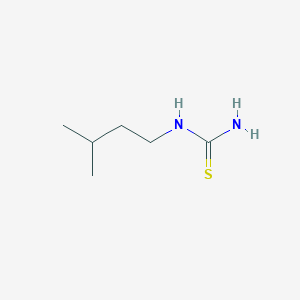

(3-Methyl-butyl)-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a thiourea functional group attached to a 3-methyl-butyl group. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and proteins within the cell

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins or enzymes .

Biochemical Pathways

Similar compounds have been found to affect various metabolic pathways, including those involved in the metabolism of branched-chain amino acids

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties, including various degrees of absorption and distribution within the body, metabolism by liver enzymes, and excretion through the kidneys . The specific ADME properties of (3-Methyl-butyl)-thiourea would significantly impact its bioavailability and therapeutic potential.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific conditions within the cell. For example, the production of similar volatile compounds in fruits has been found to be influenced by various internal and external factors

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methyl-butyl)-thiourea can be synthesized through several methods. One common method involves the reaction of 3-methyl-butylamine with carbon disulfide, followed by the addition of an appropriate oxidizing agent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.

Another method involves the reaction of 3-methyl-butyl isothiocyanate with ammonia or an amine. This reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and drying.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-butyl)-thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfinic or sulfonic acids.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfinic or sulfonic acids.

Reduction: Corresponding amine.

Substitution: Various substituted thioureas.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Activities

Thiourea derivatives, including (3-Methyl-butyl)-thiourea, have been investigated for their biological activities. They exhibit significant antimicrobial properties against various bacterial strains and have shown potential as anticancer agents. Studies indicate that thioureas can inhibit the growth of cancer cells and may be effective in treating specific types of tumors.

- Case Study : A study demonstrated that a series of thiourea derivatives exhibited potent activity against human cancer cell lines, with some compounds showing lower IC50 values than standard chemotherapeutics, indicating higher efficacy .

Enzyme Inhibition

Thiourea compounds have been studied for their ability to inhibit enzymes, particularly those involved in disease processes. For instance, this compound and its derivatives have shown promise as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's.

- Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µg/mL) |

|---|---|---|

| This compound | Acetylcholinesterase | 50 |

| Other Thioureas | Acetylcholinesterase | 60 |

Catalytic Applications

Thioureas serve as effective organocatalysts in various organic reactions, facilitating the synthesis of complex molecules. Their ability to form hydrogen bonds enhances their catalytic efficiency.

- Applications : Thioureas are utilized in reactions such as Michael additions and aldol reactions, where they promote the formation of carbon-carbon bonds.

- Case Study : Research has shown that thiourea derivatives can catalyze the formation of heterocycles, demonstrating their versatility in synthetic chemistry .

Environmental Applications

Thiourea compounds are also explored for their role in environmental remediation, particularly in sensing and removing heavy metals from contaminated environments.

Heavy Metal Sensing

This compound has been evaluated for its ability to bind heavy metals such as mercury. Its fluorescent properties allow it to act as a sensing probe, providing a method for detecting toxic metal ions in biological systems.

- Data Table: Heavy Metal Binding Affinity

| Compound | Metal Ion | Binding Affinity |

|---|---|---|

| This compound | Mercury | High |

| Other Thioureas | Lead | Moderate |

- Case Study : A study highlighted the use of thiourea derivatives as effective agents for mercury detection in biological samples, showcasing their potential in environmental monitoring .

Material Science Applications

Thioureas are also being explored for their applications in material science, particularly as precursors for synthesizing polymers and other materials with specific properties.

- Applications : They can be used in the production of flame retardants and thermal stabilizers due to their chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

(3-Methyl-butyl)-urea: Similar structure but with an oxygen atom instead of sulfur.

(3-Methyl-butyl)-isothiocyanate: Contains an isothiocyanate group instead of a thiourea group.

(3-Methyl-butyl)-amine: Lacks the thiourea group, containing only the amine group.

Uniqueness

(3-Methyl-butyl)-thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group can engage in different types of interactions compared to the oxygen atom in ureas, leading to different reactivity and applications.

Biological Activity

(3-Methyl-butyl)-thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the thiourea class of compounds, characterized by the presence of a thiourea functional group (-NH-C(=S)-NH2). The unique structure allows for significant interaction with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Research indicates that thiourea derivatives, including this compound, exhibit potent antimicrobial properties. A study highlighted the antibacterial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 50 | Similar to Ciprofloxacin |

| Escherichia coli | 40 | Comparable to Ceftriaxone |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and leukemia cells (U937). The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly in the S phase .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.96 | Induction of apoptosis |

| U937 | 16.23 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thioureas often act as inhibitors of key enzymes involved in cellular processes. For example, they can inhibit DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thioureas may induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways .

- Cell Cycle Disruption : The compound has been shown to interfere with cell cycle progression, particularly affecting the S phase in cancer cells .

Case Studies

- Antibacterial Efficacy : A study conducted by Roxana et al. synthesized various thiourea derivatives and tested their antibacterial efficacy against clinical isolates. The results indicated that compounds with a similar structure to this compound exhibited significant antibacterial activity, with MIC values ranging from 40 to 50 µg/mL .

- Cytotoxicity in Cancer Research : In a comparative study examining the cytotoxicity of different thioureas on breast cancer cells, this compound demonstrated a notable IC50 value of 2.96 µM, indicating strong potential as an anticancer agent .

Properties

IUPAC Name |

3-methylbutylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S/c1-5(2)3-4-8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKNFXXEGDACNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368741 | |

| Record name | (3-Methyl-butyl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6601-04-3 | |

| Record name | (3-Methyl-butyl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.